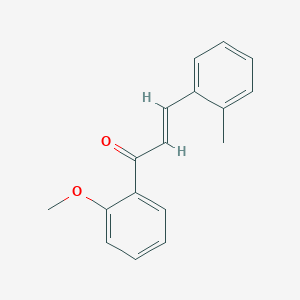
(2E)-1-(2-Methoxyphenyl)-3-(2-methylphenyl)prop-2-en-1-one
Overview
Description
(2E)-1-(2-Methoxyphenyl)-3-(2-methylphenyl)prop-2-en-1-one, also known as Curcumin, is a naturally occurring compound found in the roots of Curcuma longa, commonly known as turmeric. It has been extensively studied for its various biological activities and therapeutic potential.
Mechanism of Action
(2E)-1-(2-Methoxyphenyl)-3-(2-methylphenyl)prop-2-en-1-one exerts its biological activities through various mechanisms, including the modulation of various signaling pathways, inhibition of inflammatory mediators, and regulation of gene expression. It has been shown to modulate the activity of various enzymes, including cyclooxygenase-2 (COX-2), lipoxygenase, and inducible nitric oxide synthase (iNOS), which are involved in the inflammatory response. This compound has also been shown to regulate the expression of various genes involved in the cell cycle, apoptosis, and angiogenesis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of inflammation, oxidative stress, and angiogenesis. It has also been shown to have neuroprotective effects, including the inhibition of beta-amyloid aggregation and tau protein hyperphosphorylation. This compound has also been shown to have anticancer effects, including the inhibition of cell proliferation and induction of apoptosis.
Advantages and Limitations for Lab Experiments
(2E)-1-(2-Methoxyphenyl)-3-(2-methylphenyl)prop-2-en-1-one has several advantages for lab experiments, including its low toxicity, availability, and low cost. However, its poor solubility and stability can pose a challenge for its use in lab experiments. The use of various formulations and delivery systems can overcome these limitations.
Future Directions
There are several future directions for the study of (2E)-1-(2-Methoxyphenyl)-3-(2-methylphenyl)prop-2-en-1-one, including the development of novel formulations and delivery systems, identification of novel targets and mechanisms of action, and clinical trials for various diseases. The use of nanotechnology and other advanced technologies can also enhance the therapeutic potential of this compound.
Conclusion:
In conclusion, this compound is a naturally occurring compound with various biological activities and therapeutic potential. Its extensive study has led to the identification of various mechanisms of action and potential applications in the treatment of various diseases. The development of novel formulations and delivery systems and the identification of novel targets and mechanisms of action can enhance its therapeutic potential.
Scientific Research Applications
(2E)-1-(2-Methoxyphenyl)-3-(2-methylphenyl)prop-2-en-1-one has been extensively studied for its various biological activities, including antioxidant, anti-inflammatory, anticancer, and neuroprotective properties. It has also been studied for its potential in the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, diabetes, and cardiovascular diseases.
properties
IUPAC Name |
(E)-1-(2-methoxyphenyl)-3-(2-methylphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O2/c1-13-7-3-4-8-14(13)11-12-16(18)15-9-5-6-10-17(15)19-2/h3-12H,1-2H3/b12-11+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSHRMRYRQIVXOO-VAWYXSNFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C=CC(=O)C2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1/C=C/C(=O)C2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



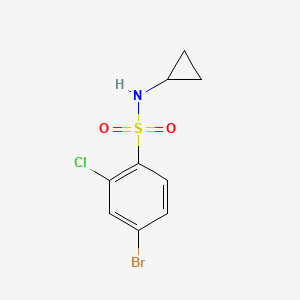
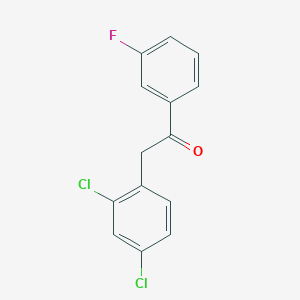

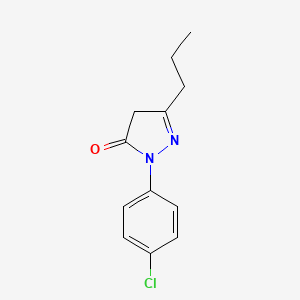

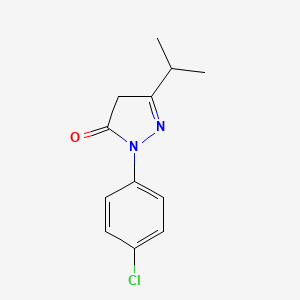

![2-{[2-(4-Methylbenzoyl)hydrazino]carbonyl}benzoic acid](/img/structure/B3088046.png)
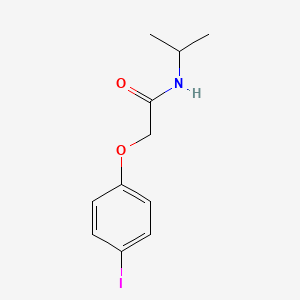
![3-Bromo-5-[4-(trifluoromethoxy)phenyl]-pyridine](/img/structure/B3088052.png)
![[4-(2,5-Difluorophenyl)phenyl]methanamine](/img/structure/B3088057.png)
![2,3-Dimethyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxylic acid](/img/structure/B3088063.png)
![1-[(4-Nitrophenyl)methyl]-1,4-diazepane](/img/structure/B3088074.png)
![3-{[(Tert-butoxy)carbonyl][(pyridin-4-yl)methyl]amino}propanoic acid](/img/structure/B3088105.png)